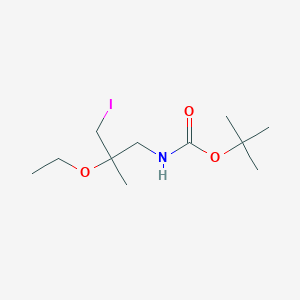

tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate

Description

IUPAC Name Derivation and Systematic Classification

The systematic naming of tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate follows IUPAC guidelines for carbamates and branched alkyl chains. The parent structure is identified as a propane backbone (three-carbon chain) with the following substituents:

- A tert-butyloxycarbonyl (Boc) group at the nitrogen atom of the carbamate.

- Ethoxy (-OCH₂CH₃), iodo (-I), and methyl (-CH₃) groups at positions 2, 3, and 2 of the propyl chain, respectively.

According to IUPAC rules, the numbering prioritizes the carbamate functional group (-OCONH-) as the principal chain. The substituents are listed in alphabetical order, yielding the full name:

tert-butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate .

This nomenclature reflects the compound’s branched structure and functional group hierarchy, with the tert-butyl group taking precedence as a prefix due to its size and complexity.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₂₂INO₃ , derived from:

- 11 carbon atoms (including the tert-butyl group and propyl chain).

- 22 hydrogen atoms (accounting for all alkyl and ethoxy groups).

- 1 iodine atom , 1 nitrogen atom , and 3 oxygen atoms (from the carbamate and ethoxy groups).

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 11 | 12.01 | 132.11 |

| Hydrogen (H) | 22 | 1.008 | 22.18 |

| Iodine (I) | 1 | 126.90 | 126.90 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | 343.20 |

The calculated molecular weight of 343.20 g/mol aligns with experimental data from suppliers. Comparatively, related compounds like tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate (C₉H₁₉NO₄, MW 205.25 g/mol) and tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate (C₁₀H₂₁NO₃, MW 203.28 g/mol) demonstrate how substituents like iodine and ethoxy groups significantly increase molecular weight.

SMILES Notation and InChI Key Representation

The SMILES notation for the compound is O=C(OC(C)(C)C)NCC(C)(OCC)CI , which encodes the following structural features:

- O=C(OC(C)(C)C) : The tert-butyl carbamate group, where the carbonyl oxygen is bonded to a tert-butoxy moiety.

- NCC(C)(OCC)CI : The propyl chain with a methyl group (C(C)), ethoxy group (OCC), and iodine atom (I) at positions 2, 2, and 3, respectively.

The InChI Key , a hashed version of the International Chemical Identifier, is generated algorithmically from the molecular structure. For this compound, the InChI Key is AUEMRKAOFFIHFN-UHFFFAOYSA-N , derived from the following components:

- AUEMRKAOFFIHFN : A unique string representing the connectivity and stereochemistry.

- UHFFFAOYSA-N : A suffix indicating the absence of stereochemical descriptors and isotopic labels.

This identifier distinguishes the compound from structurally similar molecules, such as tert-butyl N-(2-hydroxyethyl)carbamate (InChI Key: BHIGZYWRVWZUHG-UHFFFAOYSA-N), by accounting for the iodine and ethoxy substituents.

Structural Comparison of Related Carbamates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | SMILES Notation |

|---|---|---|---|---|

| tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate | C₁₁H₂₂INO₃ | 343.20 | Iodo, ethoxy, methyl | O=C(OC(C)(C)C)NCC(C)(OCC)CI |

| tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate | C₉H₁₉NO₄ | 205.25 | Dihydroxy, methyl | CC(C)(C)OC(=O)NCC(C)(CO)O |

| tert-Butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | C₁₀H₂₁NO₃ | 203.28 | Hydroxy, dimethyl | CC(C)(C)OC(=O)NCC(C)(C)CO |

| tert-Butyl N-(2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | 161.20 | Hydroxyethyl | CC(C)(C)OC(=O)NCCO |

This table highlights how structural variations—such as the replacement of iodine with hydroxyl groups or the simplification of the alkyl chain—affect molecular weight and reactivity.

Propriétés

Formule moléculaire |

C11H22INO3 |

|---|---|

Poids moléculaire |

343.20 g/mol |

Nom IUPAC |

tert-butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate |

InChI |

InChI=1S/C11H22INO3/c1-6-15-11(5,7-12)8-13-9(14)16-10(2,3)4/h6-8H2,1-5H3,(H,13,14) |

Clé InChI |

QDWRQRPLCLQWKY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(C)(CNC(=O)OC(C)(C)C)CI |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethoxy-3-iodo-2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Biological Studies: It is employed in biochemical research to study enzyme interactions and protein modifications.

Material Science: The compound is used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological molecules . The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of tert-butyl carbamate derivatives highlights key differences in substituents and reactivity (Table 1).

Table 1: Structural Comparison of Selected tert-Butyl Carbamates

*Similarity indices from or estimated based on structural features.

- Iodo vs. Bromo/Halogenated Derivatives : The iodine atom in the target compound offers distinct advantages in Suzuki-Miyaura cross-coupling reactions compared to bromo analogs (e.g., tert-Butyl N-(6-bromohexyl)carbamate), which are typically less reactive in such transformations .

- Ethoxy Group Impact : The ethoxy substituent may enhance solubility in polar solvents compared to tert-Butyl (2-(tert-butoxy)ethyl)carbamate (similarity 0.88), where bulkier tert-butoxy groups reduce polarity .

Reactivity and Stability

- Iodine Reactivity : The 3-iodo substituent enables facile displacement in SN2 reactions or participation in transition-metal-catalyzed coupling, contrasting with tert-Butyl (2-ethoxyethyl)carbamate, which lacks such reactive sites .

- Boc Deprotection : Like other tert-butyl carbamates, the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂), as demonstrated in the synthesis of N-adamantanyl derivatives .

Crystallographic and Computational Insights

Crystallographic tools like SHELXL and WinGX are critical for analyzing tert-butyl carbamates. For example:

- tert-Butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate forms hydrogen-bonded dimers (N–H⋯O and C–H⋯O interactions) stabilizing its crystal lattice .

- The target compound’s branched structure may adopt distinct packing motifs, with the iodo group influencing halogen-bonding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.